N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid
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Overview
Description
The compound with the identifier “N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid involves specific synthetic routes and reaction conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion . Another method involves the hydrolysis of specific precursors, followed by conversion and separation processes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds with enhanced properties and functionalities.
Scientific Research Applications
N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological effects. In industry, it is utilized in the development of new materials and products with specific properties .
Mechanism of Action
The mechanism of action of N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and pharmacological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can be based on various factors, such as chemical reactivity, biological activity, and industrial applications .
List of Similar Compounds:- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
These compounds share some similarities with this compound but also have distinct differences that make this compound unique in its own right.
Properties
IUPAC Name |
N-[(3-methoxybenzoyl)amino]-N'-prop-2-enylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZPABCKRRCKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=NCC=C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=NCC=C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.